1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane

CAS No.: 382-30-9

Cat. No.: VC3840417

Molecular Formula: C5H6F6O

Molecular Weight: 196.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 382-30-9 |

|---|---|

| Molecular Formula | C5H6F6O |

| Molecular Weight | 196.09 g/mol |

| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(methoxymethyl)propane |

| Standard InChI | InChI=1S/C5H6F6O/c1-12-2-3(4(6,7)8)5(9,10)11/h3H,2H2,1H3 |

| Standard InChI Key | ZTVBEDJNUXEECS-UHFFFAOYSA-N |

| SMILES | COCC(C(F)(F)F)C(F)(F)F |

| Canonical SMILES | COCC(C(F)(F)F)C(F)(F)F |

Introduction

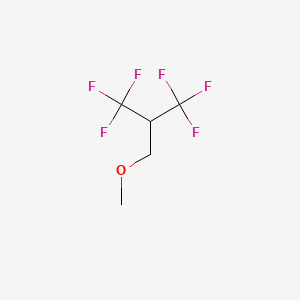

Chemical Structure and Nomenclature

1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane belongs to the class of fluorinated ethers, characterized by a propane backbone (C3H8) modified with fluorine atoms and ether functional groups. The IUPAC name specifies a central carbon atom bonded to a methoxymethyl group (-CH2OCH3) and two terminal trifluoromethyl groups (-CF3). This arrangement distinguishes it from closely related compounds such as 1,1,1,3,3,3-hexafluoro-2-methoxypropane, which features a methoxy group (-OCH3) directly attached to the central carbon .

Molecular Formula and Weight

The molecular formula of 1,1,1,3,3,3-hexafluoro-2-(methoxymethyl)propane is C6H8F6O, derived as follows:

-

Propane backbone: 3 carbon atoms

-

Hexafluorination: 6 fluorine atoms (3 on each terminal carbon)

-

Methoxymethyl substituent: -CH2OCH3 (adding 2 carbons, 6 hydrogens, and 1 oxygen)

The molecular weight calculates to 234.12 g/mol, though this value remains theoretical without experimental validation. For comparison, the analogous compound 1,1,1,3,3,3-hexafluoro-2-methoxypropane (C4H4F6O) has a confirmed molecular weight of 182.06 g/mol .

Structural Comparison with Related Compounds

The extended carbon chain in the methoxymethyl derivative reduces fluorine content by mass compared to its methoxy counterpart, potentially influencing properties such as polarity and thermal stability.

Physical and Chemical Properties

While experimental data for 1,1,1,3,3,3-hexafluoro-2-(methoxymethyl)propane remains unavailable, extrapolation from similar fluorinated ethers suggests the following characteristics:

Solubility Profile

-

Hydrophobicity: High fluorine content confers significant lipophilicity, favoring solubility in non-polar solvents like perfluorocarbons.

-

Polar interactions: The ether oxygen and methoxymethyl group may enable limited solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Thermal Stability

-

Ether bond scission: Possible at elevated temperatures (>150°C)

-

Radical decomposition: Initiated by homolytic C-O bond breaking

Synthesis and Production Pathways

No published methods exist for synthesizing 1,1,1,3,3,3-hexafluoro-2-(methoxymethyl)propane. Hypothetical routes draw from established fluorination techniques:

Nucleophilic Fluorination

A plausible pathway involves sequential fluorination of a propane precursor:

-

Starting material: 2-(methoxymethyl)-1,3-dichloropropane

-

Halogen exchange: Reaction with anhydrous HF in the presence of SbF5 catalyst (Swarts fluorination)

-

Product isolation: Distillation under reduced pressure

This method mirrors industrial production of chlorodifluoromethane (HCFC-22), though scalability for branched ethers remains unproven.

Challenges in Synthesis

-

Regioselectivity: Ensuring complete fluorination at terminal carbons without side reactions at the methoxymethyl group

-

Purification: Separating partially fluorinated byproducts with similar physical properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume